molecular formula C18H14F3NO2 B3004689 1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene CAS No. 383148-83-2

1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3004689
CAS No.: 383148-83-2
M. Wt: 333.31
InChI Key: LMTIPXUTFBQQPU-CJLVFECKSA-N
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Description

1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Studies and Thiabiscyclanones Synthesis

A study by Pankratov et al. (2004) explored the regioselectivity of bromination in similar compounds, such as 1-oxo-1,2,3,4-tetrahydronaphthalene, which is structurally related to the compound . The research found that these compounds undergo aromatic bromination, leading to potential applications in stabilizing agents for cholera sera storage (Pankratov et al., 2004).

Oxidative Cyclization and Enantioselective Variant of Oxyarylation

Shimogaki et al. (2017) conducted a study on the oxidation of similar compounds, resulting in the formation of oxyarylated tetrahydronaphthalene. This process, performed under metal-free conditions, highlights a potential pathway for the synthesis of bioactive compounds (Shimogaki et al., 2017).

Stereoselective Reduction of Acyl Protected Aminonaphthyl Ketones

Research by Men Wei-dong (2013) focused on the stereoselective reduction of acyl protected aminonaphthyl ketones, which are important intermediates for synthesizing bioactive compounds. This study suggests the potential use of similar compounds in creating cis-form aminonaphthyl alcohols, valuable in various chemical syntheses (Men Wei-dong, 2013).

Visible-Light-Induced Tandem Reactions for Benzo[a]carbazoles Synthesis

Shen et al. (2019) reported on the synthesis of benzo[a]carbazoles through visible-light-induced tandem reactions using tetrahydronaphthalene. This process demonstrates an efficient method to activate benzylic C-H bonds, offering insights into potential applications in pharmaceutical and material sciences (Shen et al., 2019).

Synthesis of Antimicrobial Compounds

Zheng et al. (2021) synthesized novel azaheterocycles using tetrahydronaphthalene derivatives, demonstrating antimicrobial activity against Gram-positive bacteria. This indicates potential pharmaceutical applications for related compounds in developing new antibiotics (Zheng et al., 2021).

Chiral Auxiliary in Asymmetric Reactions

Orsini et al. (2005) utilized a derivative of tetrahydronaphthalene as a chiral auxiliary in asymmetric Reformatsky reactions. This highlights its potential in producing chiral compounds, which are crucial in pharmaceutical synthesis (Orsini et al., 2005).

Safety and Hazards

Trifloxystrobin has a low mammalian oral toxicity but there is some evidence that it may cause negative reproduction or fertility effects . It is highly toxic to bird, fish, and aquatic invertebrates, but less toxic to honeybees and earthworms .

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-18(20,21)14-8-3-7-13(11-14)17(23)24-22-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIPXUTFBQQPU-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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